Idebenone-13C,d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

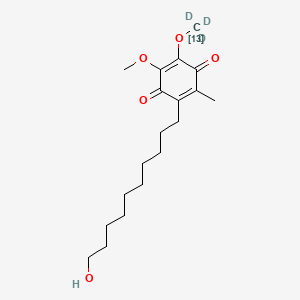

Idebenone-13C,d3: is a synthetic analogue of ubiquinone, also known as Coenzyme Q10. It is a stable isotope-labeled compound, specifically labeled with carbon-13 and deuterium. The chemical name for this compound is 2-(10-hydroxydecyl)-6-methoxy-5-(methoxy-13C-d3)-3-methylcyclohexa-2,5-diene-1,4-dione. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of idebenone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Idebenone-13C,d3 involves the incorporation of carbon-13 and deuterium into the idebenone molecule. The process typically starts with the preparation of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of labeled methoxy groups and hydroxydecyl chains.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and techniques to ensure the incorporation of stable isotopes and the purity of the final product. The production is carried out under controlled conditions to maintain the integrity of the labeled compound.

Chemical Reactions Analysis

Types of Reactions: Idebenone-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

Chemistry: In chemistry, Idebenone-13C,d3 is used to study reaction mechanisms and pathways. The stable isotopes help in tracing the movement of atoms during chemical reactions, providing valuable insights into the compound’s behavior.

Biology: In biological research, this compound is utilized to investigate its metabolic pathways and interactions with biological molecules. It helps in understanding how the compound is processed within living organisms.

Medicine: In medicine, this compound is studied for its potential therapeutic effects. It is used in research related to neurodegenerative diseases, mitochondrial disorders, and other conditions where oxidative stress plays a role.

Industry: In the industrial sector, this compound is employed in the development of pharmaceuticals and cosmetic products. Its antioxidant properties make it a valuable ingredient in formulations aimed at reducing oxidative damage.

Mechanism of Action

Idebenone-13C,d3 exerts its effects by interacting with the electron transport chain in mitochondria. It transfers electrons directly to complex III, bypassing complex I, and restoring cellular energy (ATP) generation. This process reduces free radicals, inhibits lipid peroxidation, and protects the lipid membrane and mitochondria from oxidative damage . The compound’s antioxidant properties are crucial in mitigating oxidative stress and improving mitochondrial function.

Comparison with Similar Compounds

Ubiquinone (Coenzyme Q10): A naturally occurring compound with similar antioxidant properties.

Idebenone: The non-labeled version of Idebenone-13C,d3, used for similar research purposes.

Mitoquinone: Another analogue of ubiquinone, designed to target mitochondria specifically.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracking and analysis in research studies. This labeling provides a distinct advantage in studying the pharmacokinetics and metabolic pathways of idebenone, offering insights that are not possible with non-labeled compounds.

Biological Activity

Idebenone-13C,d3 is a stable isotope-labeled derivative of idebenone, a synthetic analog of coenzyme Q10. Known for its antioxidant properties, idebenone has been studied for its potential therapeutic effects in various neurodegenerative disorders, particularly those involving mitochondrial dysfunction. The incorporation of carbon-13 and deuterium enhances its utility in pharmacokinetic studies, allowing researchers to track its metabolism and biological effects more precisely.

- Chemical Formula : C19H30O5

- Molecular Weight : 330.44 g/mol

- Structure : The compound features a benzoquinone structure similar to coenzyme Q10, with modifications that enhance solubility and bioavailability.

This compound primarily exerts its biological activity through:

- Antioxidant Activity : It scavenges free radicals, thereby protecting cells from oxidative stress.

- Mitochondrial Function Enhancement : It supports mitochondrial bioenergetics by facilitating electron transfer in the respiratory chain.

- Neuroprotection : Studies have indicated its role in protecting neuronal cells from apoptosis induced by oxidative stress.

Antioxidant Properties

This compound has demonstrated significant antioxidant activity in various studies:

- A study showed that idebenone reduced oxidative DNA damage markers (8-hydroxy-2'-deoxyguanosine) in patients with Friedreich's ataxia, suggesting a protective effect against oxidative stress .

- In vitro studies indicated that idebenone protects against cell death induced by glutathione depletion in leukemia cells .

Clinical Trials

-

Leber's Hereditary Optic Neuropathy (LHON) :

- A randomized placebo-controlled trial evaluated the efficacy of idebenone in improving visual acuity in LHON patients. The results indicated a trend toward improvement in visual function with idebenone treatment compared to placebo .

- The study reported a significant improvement in color contrast sensitivity at 12 and 24 weeks .

- Friedreich's Ataxia :

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized to understand its absorption, distribution, metabolism, and excretion:

- Studies indicate that the glucuronidation process enhances solubility and bioavailability compared to idebenone alone .

- The stable isotopes allow for advanced tracking of the compound’s metabolic pathways, providing insights into drug-drug interactions and safety profiles .

Comparative Analysis

| Compound | Antioxidant Activity | Neuroprotective Effects | Solubility Enhancement |

|---|---|---|---|

| Idebenone | Yes | Yes | Moderate |

| This compound | Yes | Yes | High |

| Coenzyme Q10 | Yes | Moderate | Low |

Case Studies

- Case Study on Neuroprotection :

- Safety Profile :

Properties

Molecular Formula |

C19H30O5 |

|---|---|

Molecular Weight |

342.4 g/mol |

IUPAC Name |

2-(10-hydroxydecyl)-6-methoxy-3-methyl-5-(trideuterio(113C)methoxy)cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C19H30O5/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h20H,4-13H2,1-3H3/i2+1D3 |

InChI Key |

JGPMMRGNQUBGND-JVXUGDAPSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])OC1=C(C(=O)C(=C(C1=O)C)CCCCCCCCCCO)OC |

Canonical SMILES |

CC1=C(C(=O)C(=C(C1=O)OC)OC)CCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.